叔丁基甲磺酸酯

描述

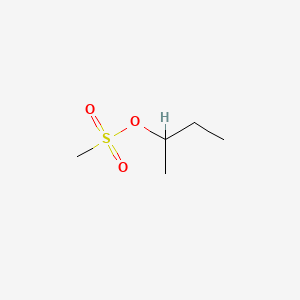

Sec-Butyl methanesulfonate is a chemical compound with the CAS Number: 16156-54-0 and a molecular weight of 152.21 .

Synthesis Analysis

Alcohols such as methanol, ethanol, or isopropanol are commonly employed as solvents in the synthesis of drug substances . The reactions between the sulfonates and alcohols may result in the formation of alkyl sulfonates .Molecular Structure Analysis

The molecular structure of sec-Butyl methanesulfonate is represented by the InChI code:1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 . This compound contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonate . Chemical Reactions Analysis

Sec-Butyl methanesulfonate is an alkylating agent that can cause genotoxic effects in mammalian cells . It has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells .Physical And Chemical Properties Analysis

Sec-Butyl methanesulfonate has a molecular weight of 152.21 . It is stored at a temperature of 2-8°C .科学研究应用

遗传毒性评估:叔丁基甲磺酸酯作为磺酸酯的一部分,已在细菌和哺乳动物细胞系统中评估了遗传毒性。基于磺酸根部分的存在,它被发现可能作为遗传毒物发挥作用,在 Ames 试验和鼠淋巴瘤细胞的微核试验中对某些菌株显示出诱变潜力 (Glowienke 等人,2005).

杀虫活性:包括由叔丁基形成的新型吡唑甲磺酸酯表现出杀虫活性,且急性哺乳动物毒性水平低。具体而言,具有 α-支链的化合物,如叔丁基,表现出高活性 (Finkelstein & Strock,1997).

催化应用:二苯胺甲磺酸铵已被用作乙酸与叔丁醇酯化反应的催化剂,表明在化学合成工艺中具有潜在应用 (罗根祥,2004).

微生物代谢:甲磺酸是硫生物地球化学循环中的关键中间体。虽然没有直接研究叔丁基甲磺酸酯,但探索了需氧菌作为生长硫来源代谢甲磺酸 (Kelly & Murrell,1999).

其他化学品的合成:叔丁基甲磺酸酯已参与其他化学品的合成,例如叔丁基乙酸酯,证明了其在化学制造中的作用 (王朝阳,2011).

Friedel-Crafts 酰化反应:甲磺酸酐已用于 Friedel-Crafts 酰化反应,提供了一种“更绿色”且废物最少的方法。这展示了该化学品在有机合成中的另一个方面的用途 (Wilkinson,2011).

作用机制

Target of Action

Sec-Butyl methanesulfonate is an alkylating agent . Alkylating agents are a type of chemotherapeutic drug that works by binding to DNA and interfering with its replication. They are used in the treatment of various types of cancer.

Mode of Action

Sec-Butyl methanesulfonate acts as an alkylating agent, which means it adds an alkyl group to its target . This process involves the fission of alkyl-oxygen bonds, which then react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Biochemical Pathways

This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

Sec-Butyl methanesulfonate has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells . This suggests that the compound can cause genotoxic effects in mammalian cells .

安全和危害

未来方向

While specific future directions for sec-Butyl methanesulfonate are not mentioned, it is known that alkyl methanesulfonates are genotoxic impurities that should be limited to an intake of not more than 1.5 µg/day, as regulated by the International Council for Harmonization guideline M7 . This suggests that future research may focus on reducing these impurities and finding safer alternatives.

属性

IUPAC Name |

butan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923149 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16156-54-0 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

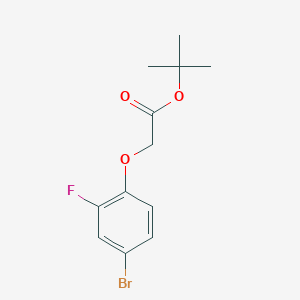

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

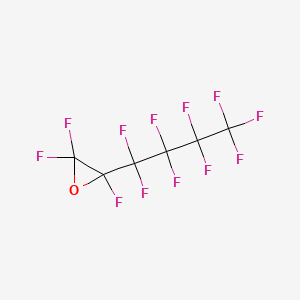

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)